molecular formula C17H15N5O B12037753 3-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol

3-[(2E)-2-(3-methylbenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol

Cat. No.: B12037753
M. Wt: 305.33 g/mol
InChI Key: CVVMGGDLCRBXPV-WOJGMQOQSA-N
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Description

3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone is a complex organic compound with the molecular formula C17H15N5O. This compound is part of the hydrazone family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone typically involves the condensation reaction between 3-methylbenzaldehyde and 5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-ylhydrazine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces amines.

Scientific Research Applications

3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s structure allows it to interact with cellular components, potentially leading to the inhibition of certain enzymes or the disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
  • 4-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone
  • 2-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Uniqueness

The uniqueness of 3-methylbenzaldehyde (5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone lies in its specific substitution pattern, which can influence its reactivity and interaction with other molecules. The presence of the methyl group at the 3-position of the benzaldehyde moiety can affect the compound’s electronic properties and steric hindrance, leading to distinct chemical behavior compared to its analogs .

Properties

Molecular Formula

C17H15N5O

Molecular Weight

305.33 g/mol

IUPAC Name

3-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-6-phenyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15N5O/c1-12-6-5-7-13(10-12)11-18-21-17-19-16(23)15(20-22-17)14-8-3-2-4-9-14/h2-11H,1H3,(H2,19,21,22,23)/b18-11+

InChI Key

CVVMGGDLCRBXPV-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=N/NC2=NN=C(C(=O)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=NNC2=NN=C(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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